(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol is an organic compound classified as an amino alcohol. This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.
This compound can be synthesized through various organic reactions, including the Gewald reaction, which is commonly used to create aminothiophenes. The starting materials typically include thiophene derivatives and suitable amines or amino acids.
(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol falls under the category of amino alcohols, which are compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH). Its specific classification can be further detailed as follows:
The synthesis of (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol can be achieved through several methods:
The Gewald reaction mechanism involves several steps:
The molecular formula for (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol is . The compound has a chiral center at the second carbon atom, leading to the (2S) configuration.
Property | Value |
---|---|
Molecular Weight | 155.22 g/mol |
IUPAC Name | (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol |
InChI | InChI=1S/C7H9NOS/c1-5(8)7(9)6-3-4/h3,5,9H,4,8H2,1H3/t5-/m0/s1 |
SMILES | CC(C(C1=CSC=C1)N)O |
(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are significant for modifying the compound for various applications in synthetic chemistry.
The mechanism of action for (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol primarily involves its role as a nucleophile in organic synthesis. The amino group can act as a site for electrophilic attack, while the hydroxyl group can participate in hydrogen bonding interactions or serve as a leaving group during substitution reactions.
In biological contexts, compounds with similar structures have been investigated for their potential roles in enzyme inhibition and receptor binding due to their ability to mimic natural substrates.
The compound is typically a colorless to pale yellow liquid or solid depending on its purity and form. It is soluble in polar solvents such as water and alcohols due to its hydroxyl group.
Key chemical properties include:
These properties influence its behavior in various chemical reactions and applications.
(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol has several scientific uses:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: